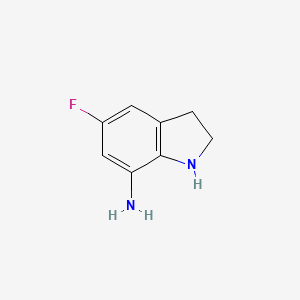

5-Fluoroindolin-7-amine

Description

Structure

3D Structure

Properties

CAS No. |

194476-44-3 |

|---|---|

Molecular Formula |

C8H9FN2 |

Molecular Weight |

152.172 |

IUPAC Name |

5-fluoro-2,3-dihydro-1H-indol-7-amine |

InChI |

InChI=1S/C8H9FN2/c9-6-3-5-1-2-11-8(5)7(10)4-6/h3-4,11H,1-2,10H2 |

InChI Key |

CFAGTKVTMVPZLC-UHFFFAOYSA-N |

SMILES |

C1CNC2=C1C=C(C=C2N)F |

Synonyms |

1H-Indol-7-amine,5-fluoro-2,3-dihydro-(9CI) |

Origin of Product |

United States |

Synthetic Methodologies for Fluoroindoline Scaffolds and Derivatives

Synthetic Routes to 5-Fluoroindolin-7-amine and its Isomeric/Related Structures

The construction of the fluoroindoline core, particularly with an amine substituent at the 7-position, involves multi-step synthetic sequences, often starting from commercially available fluorinated aromatic compounds.

The synthesis of the indolin-7-amine (B1612323) skeleton bearing a fluorine atom can be approached through several strategic routes. A common method involves the construction of a substituted indole (B1671886) ring followed by reduction. For instance, the synthesis of 7-fluoro-1H-indol-5-amine is achieved by the reduction of 7-fluoro-5-nitro-1H-indole using iron powder and ammonium (B1175870) chloride chemicalbook.com. The resulting fluoro-indol-amine can then be converted to the corresponding indoline (B122111) via reduction of the pyrrole (B145914) ring double bond using reagents such as sodium cyanoborohydride or borane (B79455) complexes tandfonline.comgoogle.comtandfonline.com.

Another strategy involves building the indoline ring from a suitably substituted aniline. For example, the synthesis of 6-fluoro-7-methylindoline (B61531) can be accomplished through the cyclization of 2-fluoro-4-methylaniline (B1213500) derivatives . A similar approach could be envisioned for this compound, likely starting from a difluoro-nitro-aniline precursor that allows for selective amination and cyclization. The regiochemistry of substitutions on the indoline ring is a key consideration; for example, indoline itself can undergo electrophilic substitution, such as C-oxyalkylation, preferentially at the 7-position under certain conditions ineosopen.org. The synthesis of the related compound 7-Amino-5-fluoroindolin-2-one serves as a key reference for building blocks in this chemical space lookchem.com.

5-Fluoroindolin-2-one (also known as 5-fluorooxindole) and 5-fluoroisatin (B27256) are crucial intermediates for the synthesis of more complex fluoroindoline derivatives.

The synthesis of 5-fluoroisatin typically begins with 4-fluoroaniline (B128567). In a classic route, 4-fluoroaniline is reacted with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride to yield 4-fluoroisonitrosoacetanilide. This intermediate undergoes acid-catalyzed cyclization, usually with concentrated sulfuric acid, to form 5-fluoroisatin chemicalbook.comjyoungpharm.in.

5-Fluoroindolin-2-one can be prepared from 5-fluoroisatin via a Wolff-Kishner-Huang Minlon reduction, which utilizes hydrazine (B178648) hydrate to reduce the C3-carbonyl group chemicalbook.com. An alternative pathway involves the reductive cyclization of a 2-(5-fluoro-2-nitrophenyl)malonic acid diester, followed by a decarboxylation step to yield the target 5-fluorooxindole (B20390) google.com.

| Starting Material | Reagents | Product | Yield | Reference |

| 4-Fluoroaniline | 1. Chloral hydrate, Hydroxylamine HCl, Na2SO4 2. H2SO4 | 5-Fluoroisatin | - | chemicalbook.comjyoungpharm.in |

| 5-Fluoroisatin | Hydrazine hydrate, H2O | 5-Fluoroindolin-2-one | 99.1% | chemicalbook.com |

| Dimethyl 2-(5-fluoro-2-nitrophenyl)malonate | 1. Reduction (e.g., with Fe/acetic acid) 2. Decarboxylation | 5-Fluoroindolin-2-one | 49% (total) | google.com |

Synthesis of Related Fluoroindoline Derivatives (e.g., 5-Fluoroindolin-2-one, 5-Fluoroisatin)

Condensation Reactions for Fluorooxindole Formation

The 3-position of the 5-fluorooxindole scaffold is reactive and can undergo various condensation reactions to build molecular complexity. A prominent example is the aldol (B89426) condensation between 5-fluorooxindole and various aromatic aldehydes. This reaction is typically catalyzed by a base, such as potassium hydroxide, to yield (Z)-3-benzylidene-5-fluoroindolin-2-one derivatives ossila.comnih.gov. These reactions expand the chromophore and are used to synthesize compounds for various applications ossila.com.

Similarly, the highly reactive C3-carbonyl group of 5-fluoroisatin readily participates in condensation reactions with primary amines and their derivatives, forming the basis for the synthesis of a wide array of heterocyclic structures nih.govnih.govrdd.edu.iq.

| Reactant 1 | Reactant 2 | Conditions | Product Type | Reference |

| 5-Fluorooxindole | Substituted aromatic aldehydes | KOH | 3-Arylmethylene-5-fluoroindolin-2-ones | nih.gov |

| 5-Fluoroisatin | 3-Amino-2-thioxothiazolidin-4-one | Ethanol (B145695), reflux | Schiff Base | nih.gov |

Schiff Base and Hydrazone Synthesis from Fluoro-Isatins

The synthesis of Schiff bases and hydrazones from 5-fluoroisatin is a cornerstone for creating diverse molecular libraries.

Schiff Bases: The condensation of the C3-carbonyl of 5-fluoroisatin with primary amines affords the corresponding imines, commonly known as Schiff bases. nih.govnih.gov This reaction has been demonstrated with a variety of amines, including aromatic amines like 4-aminoacetophenone rdd.edu.iquobaghdad.edu.iq and diamines nih.govnih.gov. Notably, these syntheses can be performed efficiently in environmentally benign media, such as a water suspension, without the need for an acid catalyst nih.govnih.gov. The resulting Schiff bases are versatile intermediates for further chemical transformations uobaghdad.edu.iqossila.comresearchgate.net.

Hydrazones: The reaction of 5-fluoroisatin with hydrazine hydrate in a solvent like ethanol leads to the formation of 5-fluoroisatin-3-hydrazone. nih.govacs.org This reaction is typically high-yielding and provides a key intermediate for further derivatization. For example, the resulting hydrazone can react with isothiocyanates to produce thiosemicarbazones or with other carbonyl compounds to generate more complex hydrazone structures nih.govacs.orgmdpi.com.

| Isatin (B1672199) Derivative | Reactant | Product Type | Conditions | Reference |

| 5-Fluoroisatin | Primary amines | Schiff Base | Ethanol, reflux | nih.gov |

| 5-Fluoroisatin | Aromatic bis-amines | bis-Schiff Base | Water, room temp. | nih.govnih.gov |

| 5-Fluoroisatin | Phenylhydrazine | Schiff Base | - | jptcp.com |

| 5-Fluoroisatin | Hydrazine monohydrate | Hydrazone | Ethanol, reflux | acs.org |

General Strategies for Amine Functionality Introduction and Modification in Indolines

The introduction and modification of amine functionalities are critical steps in the synthesis of many biologically active indoline derivatives. These transformations can be achieved through various established synthetic protocols.

Reductive amination is a powerful and widely used method for forming C-N bonds. In the context of indoline synthesis, intramolecular reductive amination has proven effective. This strategy often begins with a molecule containing both a nitro group and a carbonyl group (aldehyde or ketone). Reduction of the nitro group, for example using zinc dust in acetic acid, generates an in-situ amine which then undergoes spontaneous intramolecular cyclization with the carbonyl group to form an imine or enamine intermediate. Subsequent reduction of this intermediate yields the final indoline structure acs.orgnih.gov. This concise and atom-economical approach allows for the creation of complex polyhydroxylated indolines from carbohydrate-derived precursors acs.orgnih.gov.

The reduction of the C2=C3 double bond in the indole ring to form the indoline scaffold is also a well-established transformation. Reagents such as sodium borohydride (B1222165) or sodium cyanoborohydride in the presence of an acid like acetic acid or trifluoroacetic acid are effective for this purpose tandfonline.comgoogle.com. Depending on the conditions, the indoline nitrogen may also be alkylated during the reaction tandfonline.com.

| Precursor Type | Key Transformation Steps | Product | Reagents | Reference |

| Nitro-ketone/aldehyde | 1. Nitro group reduction 2. Intramolecular reductive amination | Indoline | Zn/HOAc | acs.orgnih.gov |

| Indole | Reduction of pyrrole ring | Indoline | NaBH3CN, Acetic Acid | tandfonline.comtandfonline.com |

| Indole | Reduction of pyrrole ring | Indoline | Borane complex, TFA | google.com |

Alkylation and Acylation of Nitrogen Centers

The nitrogen atoms in the fluoroindoline scaffold—both the indoline ring nitrogen (N-1) and the exocyclic amino group (at C-7 for the title compound)—serve as key handles for structural diversification through alkylation and acylation reactions. These modifications can significantly alter the steric and electronic properties of the molecule.

Alkylation:

N-alkylation of the indoline ring is a common strategy to introduce various substituents. This reaction typically proceeds by generating a highly conjugated anion with a suitable base, followed by treatment with an alkylating agent. sysrevpharm.org For instance, the N-alkylation of isatin and its derivatives, which are precursors to indolinones, is frequently carried out using a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as acetonitrile (B52724), with an alkyl halide serving as the alkylating agent. sysrevpharm.org The reactivity of alkyl halides in these reactions generally follows the order RI > RBr > RCl. sysrevpharm.org

Research into the C-H functionalization of indolines has also revealed methods for selective alkylation on the aromatic ring, influenced by the electronic nature of the indoline substituents. acs.org For example, Au(I)-catalyzed alkylation has been used for C5 functionalization of certain indolines. acs.org

Acylation:

Acylation of the nitrogen centers is another fundamental transformation, leading to the formation of amides. This is often achieved by reacting the indoline or its amino-substituted derivatives with acyl chlorides or other activated carboxylic acid derivatives. vulcanchem.com This functionalization can enhance metabolic stability and modulate physicochemical properties like solubility and crystallinity. vulcanchem.com A patent for N-acyl cyclic amine derivatives describes a procedure involving 5-fluoroindoline (B1304769), demonstrating its utility as a building block in the synthesis of more complex acylated structures. google.com

The following table summarizes representative conditions for these transformations on related scaffolds.

| Transformation | Substrate/Scaffold | Reagents & Conditions | Product Type | Reference |

|---|---|---|---|---|

| N-Alkylation | 5-Fluoroisatin | Benzyl (B1604629) chloride, K₂CO₃, KI, in Acetonitrile | 1-benzyl-5-fluoroindoline-2,3-dione | sysrevpharm.org |

| N-Acylation | 5-Fluoroindoline | Coupling with a substituted indole-2-carboxylic acid derivative | N-Acyl 5-fluoroindoline derivative | google.com |

| Acylation (Amine) | Fluoroindol-amine | Acyl chlorides | Amide derivatives | vulcanchem.com |

Nucleophilic Substitution Reactions

The fluorine atom on the indoline ring significantly influences the molecule's reactivity, particularly in nucleophilic substitution reactions. As an electron-withdrawing group, fluorine can activate the aromatic ring for nucleophilic aromatic substitution (SNAr). This allows for the displacement of the fluorine atom or other leaving groups on the ring by a variety of nucleophiles.

Key reactions involving nucleophilic substitution on fluoro-substituted heterocyclic systems include:

Substitution of Halogens: The chloro and fluoro groups on halogenated aromatic compounds can be replaced by other functional groups under appropriate conditions. smolecule.com This allows for the synthesis of diverse derivatives.

Amination Reactions: The introduction of an amino group can be achieved through nucleophilic substitution of a suitable precursor, highlighting a pathway to synthesize amino-substituted fluoro-aromatic compounds. smolecule.com

Condensation Reactions: The synthesis of Schiff base analogues of 5-fluoroindolin-2-one involves the condensation of an amino group with the ketone at the C-3 position of a 5-fluoroisatin precursor. jyoungpharm.in This reaction is initiated by the nucleophilic attack of the amine on the carbonyl carbon. jyoungpharm.in

The versatility of these reactions is crucial for creating libraries of compounds for further study. The table below outlines key types of nucleophilic reactions relevant to the fluoroindoline scaffold.

| Reaction Type | Reactive Site | Description | Potential Nucleophiles | Reference |

|---|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | Aromatic C-F or C-Cl bond | Displacement of a halogen atom on the aromatic ring by a nucleophile. | Amines, Alkoxides, Thiolates | smolecule.com |

| Condensation | C3-Carbonyl (on Isatin precursor) | Reaction of a carbonyl group with an amine to form an imine (Schiff base). | Primary amines (e.g., 4-amino aniline) | jyoungpharm.in |

| Functional Group Interconversion | Exocyclic Amino Group | The amino group itself can act as a nucleophile to attack various electrophiles. | Acyl chlorides, Alkyl halides | vulcanchem.com |

Chemical Reactivity and Derivatization Strategies of Fluoroindoline Compounds

Reactivity of the Amine Functionality

The exocyclic amine group at the C7 position is a key site for synthetic modification. Its nucleophilicity allows for a range of derivatization reactions, including alkylation, acylation, and condensation.

Alkylation Reactions

The nitrogen atom of the C7-amine can be alkylated, though the reactivity of the indoline (B122111) nitrogen must also be considered. Sustainable methods, such as borrowing-hydrogen alkylation with alcohols catalyzed by transition metals, offer an alternative to traditional alkylation with alkyl halides. nih.gov Iron-catalyzed N-alkylation has been successfully applied to various indoline derivatives. nih.gov For instance, 5-bromoindoline (B135996) reacts with benzyl (B1604629) alcohol in the presence of an iron complex to yield the N-benzyl derivative. nih.gov This methodology can be extended to other substituted indolines, reacting with a range of benzyl alcohols bearing both electron-donating and electron-withdrawing groups. nih.gov

Furthermore, the Friedel–Crafts alkylation represents a viable strategy for modifying aminoindoles. acs.org This reaction has been used to create complex annulated derivatives from both 5- and 7-aminoindoles. acs.org

Table 1: Examples of N-Alkylation of Indoline Derivatives

| Indoline Substrate | Alcohol/Alkylating Agent | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 5-Bromoindoline | Benzyl alcohol | Fe-1 complex, Me3NO, TFE, 110 °C | N-Benzyl-5-bromoindoline | 72% | nih.gov |

| Indoline | 4-Methylbenzyl alcohol | Fe-1 complex, Me3NO, TFE, 110 °C | N-(4-Methylbenzyl)indoline | 92% | nih.gov |

| Indoline | 4-Methoxybenzyl alcohol | Fe-1 complex, Me3NO, TFE, 110 °C | N-(4-Methoxybenzyl)indoline | 87% | nih.gov |

| 7-Aminoindole | β,γ-Unsaturated α-keto ester | Chiral Magnesium Bis(phosphate) | Functionalized 1,7-annulated indole (B1671886) | up to 98% | researchgate.net |

Acylation Reactions

Acylation of the amine functionality is a common derivatization strategy used to introduce an acyl group, forming an amide linkage. vulcanchem.com This transformation can influence properties such as metabolic stability. vulcanchem.com For compounds with multiple amine sites, regioselective acylation is crucial. In a system analogous to 7-aminoindoles, the 7H-pyrrolo[3,2-f]quinazoline-1,3-diamine, selective acylation at the N7 position was achieved by first deprotonating with sodium hydride (NaH) followed by treatment with an acylating agent like acetic anhydride (B1165640) or an N-hydroxysuccinimide (NHS) ester. nih.gov This method proved effective for a variety of both aliphatic and aromatic carboxylic NHS esters, yielding the desired N7-acylated products in good to excellent yields. nih.gov

The N-acylation of amines is a fundamental reaction that can also be carried out using acyl chlorides or acetic anhydride, often in the presence of a catalyst, though catalyst-free conditions have also been developed. orientjchem.orgdicp.ac.cn

Table 2: Examples of Selective N7-Acylation of a 7-Amino Fused Ring System

| Substrate | Acylating Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 7H-Pyrrolo[3,2-f]quinazoline-1,3-diamine | Acetic anhydride | NaH, DMF | N7-Acetyl derivative | 78% | nih.gov |

| 7H-Pyrrolo[3,2-f]quinazoline-1,3-diamine | Propionic anhydride | NaH, DMF | N7-Propionyl derivative | 75% | nih.gov |

| 7H-Pyrrolo[3,2-f]quinazoline-1,3-diamine | Pivalic anhydride | NaH, DMF | N7-Pivaloyl derivative | 72% | nih.gov |

| 7H-Pyrrolo[3,2-f]quinazoline-1,3-diamine | Phenylacetic NHS ester | NaH, DMF | N7-Phenylacetyl derivative | 95% | nih.gov |

Condensation Reactions Leading to Imine Formation

The primary amine at the C7 position can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. jyoungpharm.innih.gov This reaction involves the formation of a carbon-nitrogen double bond (azomethine group). jyoungpharm.innih.gov For example, the amino group of a 3-(4-aminophenylimino)-5-fluoroindolin-2-one intermediate was condensed with a variety of alkyl and aryl ketones by refluxing in ethanol (B145695) to yield the corresponding Schiff base analogues. nih.gov The formation of the imine is confirmed by the disappearance of the N-H signals of the starting amine in the compound's NMR spectrum. nih.gov Similarly, 5-fluoroisatin (B27256) can be reacted with various primary amines to form the corresponding imine at the C3 position. jyoungpharm.innih.gov

Table 3: Synthesis of Schiff Bases from a Fluoroindolinone Precursor

| Amine Precursor | Ketone/Aldehyde | Conditions | Product Type | Reference |

|---|---|---|---|---|

| 3-(4-aminophenylimino)-5-fluoroindolin-2-one | Acetone | Ethanol, reflux | Schiff Base (Imine) | nih.gov |

| 3-(4-aminophenylimino)-5-fluoroindolin-2-one | Cyclohexanone | Ethanol, reflux | Schiff Base (Imine) | nih.gov |

| 3-(4-aminophenylimino)-5-fluoroindolin-2-one | Benzaldehyde | Ethanol, reflux | Schiff Base (Imine) | nih.gov |

| 3-(4-aminophenylimino)-5-fluoroindolin-2-one | 4-Chlorobenzaldehyde | Ethanol, reflux | Schiff Base (Imine) | nih.gov |

Reactivity of the Indoline Ring System

The aromatic ring of the indoline core is susceptible to functionalization, although the directing effects of the existing fluorine and amino substituents, as well as the fused pyrrolidine (B122466) ring, create challenges in regioselectivity. nih.gov Modern synthetic methods, particularly transition-metal-catalyzed C-H functionalization, have provided pathways to selectively modify the carbocyclic ring. nih.govsigmaaldrich.cn

Selective C-H Functionalization (e.g., Olefination)

Direct C-H olefination allows for the introduction of alkenyl groups onto the indoline ring without prior functionalization. A highly selective C5–H olefination of indolines has been achieved using a Palladium/S,O-ligand catalytic system. acs.org This method has been successfully applied to N-methyl 7-fluoroindoline, which reacted with ethyl acrylate (B77674) to provide the desired C5-olefinated product in good yield and with perfect selectivity. acs.org The reaction proceeds efficiently for a variety of indolines bearing electron-withdrawing substituents. acs.org Other strategies for C-H functionalization have also been developed, including meta-C-H olefination (at C6) and C7 olefination, which typically require the use of a directing group attached to the indoline nitrogen. acs.orgacs.orgrsc.org

Table 4: Palladium-Catalyzed C5–H Olefination of Substituted Indolines

| Indoline Substrate | Olefin | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|---|

| N-Methyl-4-fluoroindoline | Ethyl acrylate | Pd(OAc)2, S,O-ligand, Ag2CO3 | C5-Olefinated product | 76% | acs.org |

| N-Methyl-6-fluoroindoline | Ethyl acrylate | Pd(OAc)2, S,O-ligand, Ag2CO3 | C5-Olefinated product | 61% | acs.org |

| N-Methyl-7-fluoroindoline | Ethyl acrylate | Pd(OAc)2, S,O-ligand, Ag2CO3 | C5-Olefinated product | 51% | acs.org |

| N-Methyl-2-methylindoline | Ethyl acrylate | Pd(OAc)2, S,O-ligand, Ag2CO3 | C5-Olefinated product | 54% | acs.org |

Functionalization via Aldol (B89426) Condensation (for oxindole (B195798) analogs)

The corresponding oxindole analog of 5-fluoroindolin-7-amine, which would be 7-amino-5-fluorooxindole, possesses a reactive methylene (B1212753) group at the C3 position. This position is susceptible to aldol-type condensation reactions with aldehydes and ketones. A series of 5-fluoro-2-oxindole derivatives have been synthesized via a condensation reaction (specifically, a Claisen-Schmidt condensation) with various substituted aromatic aldehydes. nih.govfrontiersin.org The reaction is typically carried out in the presence of a base, such as potassium hydroxide, in an alcohol solvent. frontiersin.org This strategy allows for the introduction of a benzylidene substituent at the C3 position, expanding the molecular structure. nih.govossila.com

Table 5: Synthesis of 3-Benzylidene-5-fluoroindolin-2-one Derivatives via Condensation

| Oxindole Substrate | Aldehyde | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 5-Fluoro-2-oxindole | Benzaldehyde | KOH, Ethanol | (Z)-3-Benzylidene-5-fluoroindolin-2-one | 85.3% | nih.gov |

| 5-Fluoro-2-oxindole | 4-Fluorobenzaldehyde | KOH, Ethanol | (Z)-5-Fluoro-3-(4-fluorobenzylidene)indolin-2-one | 86.2% | nih.gov |

| 5-Fluoro-2-oxindole | 2-Chlorobenzaldehyde | KOH, Ethanol | (Z)-3-(2-Chlorobenzylidene)-5-fluoroindolin-2-one | 82.4% | nih.gov |

| 5-Fluoro-2-oxindole | 4-Hydroxybenzaldehyde | KOH, Ethanol | (Z)-5-Fluoro-3-(4-hydroxybenzylidene)indolin-2-one | 80.5% | nih.gov |

Reactions Involving Halogen Substituents (e.g., Fluorine)

For instance, the presence of a nitro group ortho or para to the fluorine atom would significantly activate the ring towards nucleophilic attack. In the case of this compound, the amino group at the 7-position, being electron-donating, does not facilitate the displacement of the fluorine atom at the 5-position.

Strategies to derivatize the fluorine-containing ring often involve electrophilic aromatic substitution, where the directing effects of the amino and the indoline nitrogen atoms play a crucial role. However, direct substitution reactions targeting the fluorine atom are less common.

Formation of Complex Architectures using Fluoroindoline as a Building Block

The bifunctional nature of this compound, possessing both a nucleophilic amino group and a modifiable aromatic ring, makes it an attractive starting material for the synthesis of more elaborate molecular structures.

Synthesis of Fluoroindoline-Fused Heterocycles

The 7-amino group of this compound is a key handle for the construction of fused heterocyclic systems. Through condensation reactions with appropriate bifunctional reagents, a variety of fused heterocycles can be accessed.

For example, reaction with β-ketoesters can lead to the formation of pyrimidone-fused indolines. The initial step involves the formation of an enamine intermediate by the reaction of the 7-amino group with the keto group, followed by an intramolecular cyclization and dehydration to afford the fused heterocyclic core.

| Reactant | Reagent | Resulting Fused Heterocycle |

| This compound | Ethyl acetoacetate | 5-Fluoro-8-methyl-1,7,8,9-tetrahydropyrimido[4,5-f]indol-7-one |

| This compound | Diethyl malonate | 5-Fluoro-1,7,8,9-tetrahydropyrimido[4,5-f]indoline-7,9-dione |

These fused systems are of interest in medicinal chemistry due to their rigid structures and potential to interact with biological targets.

Incorporation into Macrocycles and Polymeric Structures

The derivatization of both the 7-amino group and the indoline nitrogen allows for the incorporation of the 5-fluoroindoline (B1304769) scaffold into macrocyclic and polymeric structures.

Macrocyclization: By reacting a difunctionalized 5-fluoroindoline derivative, for instance, one bearing an additional reactive group introduced at the N1 position, with a suitable linker under high dilution conditions, macrocycles can be synthesized. The specific nature of the linker and the reactive groups will determine the size and properties of the resulting macrocycle.

Polymerization: The 7-amino group can be utilized in step-growth polymerization reactions. For example, polyamides can be synthesized by reacting this compound with a diacyl chloride. The resulting polymer would feature the rigid 5-fluoroindoline unit within its backbone, potentially imparting unique thermal and mechanical properties to the material.

| Polymerization Type | Monomers | Resulting Polymer Structure |

| Polyamide Synthesis | This compound and Terephthaloyl chloride | Alternating copolymer of 5-fluoroindoline and terephthalic acid |

| Polyurea Synthesis | This compound and a Diisocyanate | Polyurea containing the 5-fluoroindoline moiety |

The incorporation of the fluoroindoline moiety into polymers is a strategy to develop materials with tailored properties, such as enhanced thermal stability or specific optical characteristics.

Computational and Theoretical Chemistry Studies of Fluoroindoline Derivatives

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding and predicting the interactions between small molecules, like fluoroindoline derivatives, and their biological targets.

In Silico Screening of Fluoroindoline Derivatives (e.g., 7-Amino-5-fluoroindolin-2-one)

In silico screening, or virtual screening, utilizes computational methods to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein receptor or enzyme. This approach is significantly faster and more cost-effective than traditional high-throughput screening.

One study performed an in silico screening of several heterocyclic compounds, including 7-Amino-5-fluoroindolin-2-one, to predict their anticancer activity against tyrosine kinase receptors. innovareacademics.inresearchgate.net Using molecular docking software, the study evaluated the binding affinity of these compounds to the receptor. innovareacademics.inresearchgate.net While other compounds in the study showed promising docking scores, the specific binding affinity for 7-Amino-5-fluoroindolin-2-one was not the primary focus of the reported results. innovareacademics.inresearchgate.net The study did, however, validate its docking methodology by redocking a known ligand, demonstrating the reproducibility of the in silico approach. innovareacademics.inresearchgate.net

Enzyme Inhibition Mechanism Prediction (e.g., α-Glucosidase)

Computational methods are pivotal in predicting how fluoroindoline derivatives might inhibit enzymes like α-glucosidase, a key target in managing type 2 diabetes. nih.govmdpi.com By delaying carbohydrate digestion, α-glucosidase inhibitors can help control postprandial blood sugar levels. frontiersin.orgscielo.br

A study on 5-fluoro-2-oxindole derivatives, which share a core structure with 5-fluoroindolin-7-amine, demonstrated their potential as α-glucosidase inhibitors. nih.gov Molecular docking simulations were conducted to understand the interaction between these compounds and the α-glucosidase enzyme. nih.gov The research found that several of the synthesized 5-fluoro-2-oxindole derivatives exhibited potent inhibitory activity, significantly higher than the reference drug acarbose. nih.gov Kinetic studies revealed a reversible and mixed-type inhibition mechanism for the most active compounds. nih.gov Molecular docking simulations further elucidated that these derivatives could bind tightly within the active pocket of α-glucosidase, forming hydrogen bonds and other interactions with key amino acid residues. nih.govfrontiersin.org

The following table summarizes the inhibitory activity of selected 5-fluoro-2-oxindole derivatives against α-glucosidase:

| Compound | IC₅₀ (μM) |

| 3d | 49.89 ± 1.16 |

| 3f | 35.83 ± 0.98 |

| 3i | 56.87 ± 0.42 |

| Acarbose (Reference) | 569.43 ± 43.72 |

Data sourced from a study on 5-fluoro-2-oxindole derivatives as potential α-glucosidase inhibitors. nih.gov

Receptor Binding Affinity Analysis (e.g., Tyrosine Kinase Receptors)

Tyrosine kinase receptors are crucial in cellular signaling pathways, and their dysregulation is often implicated in cancer. innovareacademics.infrontiersin.org Fluoroindoline derivatives have been investigated as potential inhibitors of these receptors. In silico studies, particularly molecular docking, are essential for analyzing the binding affinity of these compounds to tyrosine kinase receptors. innovareacademics.inresearchgate.net

Structure-Activity Relationship (SAR) Analysis based on Computational Models

Structure-Activity Relationship (SAR) analysis is a fundamental concept in medicinal chemistry that correlates the chemical structure of a molecule with its biological activity. collaborativedrug.comwikipedia.org Computational models are increasingly used to build and refine these relationships, guiding the design of more potent and selective compounds. nih.gov

For fluoroindoline derivatives, SAR studies can reveal how modifications to the core structure or the addition of different functional groups affect their biological activity. researchgate.net For example, in the context of α-glucosidase inhibitors, the position and nature of substituents on the indoline (B122111) ring can significantly impact inhibitory potency. frontiersin.org A study on 2-phenyl-1H-indole derivatives as potential breast cancer inhibitors utilized Quantitative Structure-Activity Relationship (QSAR) models to correlate molecular descriptors with antiproliferative activity. biointerfaceresearch.com Similarly, research on amantadine (B194251) derivatives as urease inhibitors demonstrated how variations in alkyl and aryl substitutions influenced their inhibitory effects. mdpi.com These computational SAR approaches allow for the systematic exploration of chemical space to identify key structural features for desired biological activity. collaborativedrug.com

Predictive Modeling for Chemical Reactivity and Selectivity

Predictive modeling using computational methods can forecast the chemical reactivity and selectivity of fluoroindoline derivatives. This is crucial for understanding their potential metabolic pathways and for designing synthetic routes. cecam.org Machine learning, in conjunction with quantum chemical descriptors, has emerged as a powerful tool for predicting chemical properties. nih.gov

For instance, machine learning models can be trained to predict Hammett constants, which are a measure of the electronic effect of substituents on a benzene (B151609) ring and are used to understand reaction mechanisms and structure-activity relationships. nih.gov Such models can achieve high accuracy in predicting these constants for a diverse set of molecules. nih.gov By applying similar predictive modeling techniques to fluoroindoline derivatives, it would be possible to forecast their reactivity in various chemical transformations, such as oxidation, reduction, and substitution reactions. This predictive capability can guide the synthesis of new derivatives with desired properties and help in understanding their potential interactions within a biological system. orientjchem.org

Virtual ADME Analysis in Computational Drug Discovery

Virtual ADME (Absorption, Distribution, Metabolism, and Excretion) analysis involves the use of computational models to predict the pharmacokinetic properties of drug candidates early in the discovery process. biointerfaceresearch.comgreenstonebio.com This in silico assessment helps to filter out compounds with poor ADME profiles, saving time and resources. nih.gov

For fluoroindoline derivatives, virtual ADME tools can predict properties such as solubility, membrane permeability, plasma protein binding, and metabolic stability. acs.org For example, the inclusion of a fluorine atom can increase lipophilicity, which may affect absorption and distribution. researchgate.net Computational models can quantify these effects. In a study of 2-phenyl-1H-indole derivatives, an online tool was used to calculate drug-likeness and pharmacokinetic properties, revealing that several compounds complied with established rules for good oral bioavailability. biointerfaceresearch.com Another study on indoline-2-carboxamide derivatives showed that while some modifications improved metabolic stability, others did not, highlighting the importance of such predictive analyses. acs.org These computational predictions are crucial for optimizing the ADME properties of fluoroindoline-based drug candidates to ensure they can reach their target in the body at an effective concentration. tandfonline.com

Precursors for Specialized Organic Syntheses

The unique structure of the 5-fluoroindoline (B1304769) core makes it a valuable starting point for the construction of more complex molecules. Its fluorinated benzene ring fused to a nitrogen-containing five-membered ring provides a rigid framework that can be selectively functionalized to create a diverse array of chemical entities. lookchem.com

One of the most significant applications of the 5-fluoroindoline framework is in the synthesis of pharmaceutical agents. The derivative, 5-fluoroindolin-2-one (also known as 5-fluorooxindole), is a key intermediate in the production of Sunitinib. osi.lvrsc.org Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors. osi.lvrsc.orgresearchgate.net

The synthesis of Sunitinib involves the base-catalyzed condensation of 5-fluoroindolin-2-one with a substituted 2-formyl-pyrrole derivative. rsc.orggoogle.comgoogle.com The 5-fluoroindolin-2-one moiety forms a critical part of the final Sunitinib structure, highlighting its importance as a foundational building block in the synthesis of this life-saving anticancer drug. researchgate.netgoogle.com The efficiency of Sunitinib's commercial production is therefore heavily reliant on the effective synthesis of its 5-fluorooxindole (B20390) precursor. osi.lv

Small organic fluorescent molecules are essential tools for visualizing biological processes in living systems. nih.govpdx.edu Compounds that can change their fluorescence properties in response to specific biological targets, known as fluorescent probes, are particularly valuable in research. nih.govnih.gov

The 5-fluoroindoline scaffold has been identified as a promising core for developing such probes. Specifically, 7-Amino-5-fluoroindolin-2-one is noted for its inherent fluorescent properties and its use as a fluorescent marker in imaging and detection applications. lookchem.com The unique electronic characteristics conferred by the fluorine atom and the amine group on the indoline ring system can be harnessed to design novel probes for bioimaging. lookchem.commdpi.com These probes can be tailored for high sensitivity and selectivity, enabling the observation of specific biomolecules and cellular events. mdpi.com

Intermediates in Pharmaceutical Agent Synthesis (e.g., Sunitinib Precursors from 5-fluoroindolin-2-one)

Role in Materials Science Research

The applications of fluoroindoline derivatives extend beyond the life sciences into the realm of materials science. The electronic properties of these compounds make them suitable candidates for use in advanced organic electronic materials. smolecule.com

Derivatives of the 5-fluoroindoline core, particularly 5-fluorooxindole, have shown potential in the development of organic electronics. This compound has been utilized as an acceptor material in dye-sensitized solar cells (DSSCs). Furthermore, the unique electronic and fluorescent properties of the fluorinated indoline structure make it a suitable component for Organic Light Emitting Diodes (OLEDs). The incorporation of fluorinated indolines can enhance the stability and performance of OLED devices, contributing to advancements in display and lighting technologies. Research has also explored related fluoroindole structures for their semiconducting properties in Organic Field-Effect Transistors (OFETs). smolecule.com

Synthetic Scaffolds for Medicinal Chemistry Research

In medicinal chemistry, a synthetic scaffold is a core molecular structure upon which a variety of substituents can be placed to create a library of compounds for biological screening. The 5-fluoroindoline ring system serves as an excellent scaffold for this purpose. The fluorine atom at the 5-position is known to enhance pharmacological properties such as metabolic stability and bioavailability.

A significant area of research has focused on the development of enzyme inhibitors based on the 5-fluoro-2-oxindole scaffold. nih.govnih.gov α-Glucosidase is an enzyme involved in carbohydrate digestion, and its inhibition is a key therapeutic strategy for managing type 2 diabetes. nih.govnih.govfigshare.com

A series of 5-fluoro-2-oxindole derivatives were synthesized and evaluated for their ability to inhibit α-glucosidase. nih.govresearchgate.net The results showed that many of these compounds exhibited potent inhibitory activity, significantly outperforming the established drug Acarbose. nih.govnih.gov

Detailed research findings revealed that specific substitutions on the 5-fluoro-2-oxindole scaffold led to highly active compounds. For instance, compounds designated as 3d, 3f, and 3i in the study demonstrated inhibitory activities approximately 10 to 15 times greater than that of Acarbose. nih.govnih.govfigshare.com Kinetic studies showed that these compounds act as reversible, mixed-type inhibitors of the enzyme. nih.govresearchgate.net

Table 1: α-Glucosidase Inhibitory Activity of Selected 5-fluoro-2-oxindole Derivatives

| Compound | IC₅₀ (μM)¹ | Comparison to Acarbose (IC₅₀ = 569.43 ± 43.72 μM) |

|---|---|---|

| 5-fluoro-2-oxindole (Parent) | 7510 ± 170 | - |

| Compound 3f | 35.83 ± 0.98 | ~15-fold more potent nih.gov |

| Compound 3d | 49.89 ± 1.16 | ~11-fold more potent nih.gov |

| Compound 3i | 56.87 ± 0.42 | ~10-fold more potent nih.gov |

| Acarbose (Reference) | 569.43 ± 43.72 | - |

¹IC₅₀ is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. Data sourced from a study on 5-fluoro-2-oxindole derivatives. nih.govnih.gov

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 5-fluoroindolin-2-one |

| 5-fluoro-2-oxindole |

| Sunitinib |

| Acarbose |

| 7-Amino-5-fluoroindolin-2-one |

Design of Potential Receptor Modulators (e.g., for Tyrosine Kinase Receptors)

The indoline scaffold, and specifically its fluorinated derivatives, has been identified as a valuable core structure in the design of receptor tyrosine kinase (RTK) inhibitors. RTKs are a class of cell surface receptors that play a critical role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer.

Research has focused on the synthesis of indolinone-based compounds as inhibitors of various RTKs. For instance, a class of protein tyrosine kinase inhibitors based on an oxindole (B195798) (indolinone) core was found to inhibit the kinase activity of fibroblast growth factor receptor 1 (FGFR1). nih.gov Crystal structures of the FGFR1 tyrosine kinase domain in complex with these inhibitors revealed that the oxindole moiety occupies the ATP-binding site. nih.gov This structural insight is crucial for the rational design of more potent and selective inhibitors.

The development of Sunitinib, a multi-kinase inhibitor used in cancer therapy, highlights the importance of the 5-fluoroindolin-2-one scaffold, a close derivative of this compound. researchgate.net Sunitinib is known to inhibit several RTKs, including vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs). researchgate.net The synthesis of novel pyrrolo[2,3-d]pyrimidine derivatives, designed as multi-kinase inhibitors, has also shown promise, with some compounds exhibiting significant inhibitory effects against EGFR, Her2, and VEGFR2. nih.gov

Furthermore, a series of symmetrical ureas derived from [(7-amino(2-naphthyl))sulfonyl]phenylamines were designed and shown to activate the insulin (B600854) receptor tyrosine kinase (IRTK), suggesting a potential therapeutic application in diabetes. acs.orgresearchgate.net

Exploration of Potential Antimicrobial and Antiviral Agents (from 5-fluoroisatin (B27256) derivatives)

Derivatives of 5-fluoroisatin, which can be synthesized from 5-fluoroindoline precursors, have been extensively investigated for their antimicrobial and antiviral properties. Isatin (B1672199) and its derivatives are known to possess a broad spectrum of pharmacological activities. nih.gov

The introduction of a fluorine atom into the isatin scaffold can enhance its biological activity. nih.gov Numerous studies have reported the synthesis of 5-fluoroisatin derivatives, such as Schiff bases, Mannich bases, and thiosemicarbazones, and their evaluation against various pathogens.

For example, a series of new bis-Schiff bases of 5-fluoroisatin were prepared and screened for their antiviral activity against a panel of DNA and RNA viruses. nih.govkuleuven.be Similarly, newly synthesized hydrazones, thiosemicarbazones, thiazoles, and thiocarbohydrazones containing a 5-fluoroisatin motif demonstrated good inhibitory activities as antiviral agents. nih.govjptcp.com

In the realm of antibacterial research, several 5-fluoroisatin derivatives have shown significant activity. For instance, certain 5-fluoroisatin 3-((N-aryl)-thiosemicarbazone) derivatives were found to be potent against Gram-negative bacteria. jptcp.com Other studies have highlighted the antimicrobial potential of various Schiff's and Mannich bases of 5-fluoroisatin. jptcp.com The data from these studies indicate that specific structural modifications can lead to compounds with enhanced antimicrobial efficacy. kashanu.ac.ir

Investigational Antioxidant and Anti-inflammatory Agents (from indoline derivatives)

The indoline core is a key pharmacophore in the development of compounds with antioxidant and anti-inflammatory properties. Inflammation and oxidative stress are interconnected pathological processes, and agents that can modulate these pathways are of significant therapeutic interest. nih.gov

Research has demonstrated that various indoline derivatives possess potent antioxidant and anti-inflammatory activities. nih.govacs.orgfigshare.com For instance, a series of novel indoline derivatives were synthesized and evaluated for their ability to protect macrophages from oxidative stress and to reduce the production of inflammatory mediators. nih.govacs.org Some of these compounds exhibited anti-inflammatory activity at concentrations significantly lower than that of unsubstituted indoline. acs.org

Furthermore, certain indoline derivatives have shown protective effects against H2O2-induced cell death and have been investigated as multifunctional agents for conditions like ischemic stroke. researchgate.net The antioxidant activity of these compounds is often attributed to their ability to scavenge reactive oxygen species (ROS). Molecular docking studies have also been employed to understand the interaction of indole (B1671886) derivatives with enzymes like COX-2, which is involved in the inflammatory response. nih.gov

The table below summarizes the findings of selected studies on indoline derivatives:

Table 1: Investigational Activities of Indoline Derivatives

| Derivative Class | Investigated Activity | Key Findings | Reference |

|---|---|---|---|

| Indoline Derivatives | Antioxidant & Anti-inflammatory | Protected macrophages from H2O2-induced cytotoxicity and reduced LPS-induced inflammatory markers. | nih.govacs.org |

| Indoline Derivatives | Neuroprotection | Showed protective effects against oxygen-glucose deprivation/reperfusion-induced cell death. | researchgate.net |

| N-substituted Indole Derivatives | Antioxidant & Anti-inflammatory | Some compounds showed potent antioxidant activity and inhibited the COX-2 enzyme. | nih.gov |

Conclusion

Analytical Methodologies for Structural Elucidation and Purity Assessment of Synthesized Fluoroindoline Compounds

Spectroscopic Techniques for Characterization (e.g., Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS))

Spectroscopic methods provide detailed information about the molecular structure, functional groups, and atomic connectivity of a compound. For fluoroindoline derivatives, a combination of NMR, IR, and MS is routinely employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy stands as the most powerful tool for elucidating the precise structure of organic molecules in solution. For 5-Fluoroindolin-7-amine, a suite of NMR experiments would be necessary.

¹H NMR: This technique provides information on the number, environment, and connectivity of hydrogen atoms. The spectrum for this compound is expected to show distinct signals for the aromatic protons, the protons of the saturated five-membered ring, and the amine protons. Spin-spin coupling between adjacent protons and through-space coupling with the fluorine atom would provide critical structural information.

¹³C NMR: This spectrum reveals the number of unique carbon environments. The chemical shifts are indicative of the type of carbon (aliphatic, aromatic, attached to a heteroatom). For instance, the carbon atom bonded to fluorine (C-5) would exhibit a large one-bond coupling constant (¹JCF). nih.govmdpi.com

¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR is indispensable. It provides a direct method for confirming the presence and chemical environment of the fluorine atom. The chemical shift for the fluorine at position 5 is expected in the typical range for fluoroaromatic compounds. mdpi.com

2D NMR Techniques: To resolve any ambiguities in signal assignment from 1D spectra, 2D NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are utilized. These techniques correlate proton signals with their directly attached carbon atoms (HSQC) or with carbons two to three bonds away (HMBC), allowing for the complete and unambiguous assembly of the molecular skeleton.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound would be expected to display characteristic absorption bands (stretches) for the N-H bonds of the primary amine, the C-H bonds of the aromatic ring and the aliphatic portion, the C-N bonds, and the C-F bond. nih.govjptcp.com For example, studies on similar structures like 3-(4-amino)phenylimino)-5-fluoroindolin-2-one show a characteristic peak for the amino (N-H) group around 3220 cm⁻¹. nih.govjyoungpharm.in

Mass Spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, thereby confirming the molecular weight and elemental formula. High-Resolution Mass Spectrometry (HRMS) is particularly crucial as it can determine the molecular mass with very high precision (typically <5 ppm error), allowing for the unambiguous determination of the elemental composition. mdpi.comambeed.comjst.go.jp This technique would be used to confirm the molecular formula of this compound as C₈H₉FN₂.

Table 1: Expected Spectroscopic Data for this compound

| Technique | Expected Observations | Information Gained |

|---|---|---|

| ¹H NMR | Distinct signals for aromatic, aliphatic, and NH₂ protons with characteristic splitting patterns due to H-H and H-F coupling. | Proton environment and connectivity. |

| ¹³C NMR | Signals for each unique carbon, with a characteristic large C-F coupling constant for C-5. | Carbon skeleton and functional groups. |

| ¹⁹F NMR | A singlet or multiplet in the fluoroaromatic region (~ -120 to -150 ppm). | Confirmation of fluorine incorporation and its electronic environment. |

| IR Spectroscopy | Characteristic bands for N-H stretching (amine), C-H (aromatic/aliphatic), C=C (aromatic), and C-F stretching. nih.govjptcp.com | Identification of key functional groups. |

| HRMS (ESI-TOF) | Accurate mass peak corresponding to the protonated molecule [M+H]⁺. | Confirmation of molecular weight and elemental formula (C₈H₉FN₂). ambeed.com |

Chromatographic Methods for Purity Assessment (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS))

Chromatographic techniques are essential for separating the target compound from unreacted starting materials, byproducts, and other impurities, thereby allowing for accurate purity assessment.

High-Performance Liquid Chromatography (HPLC) is the most widely used method for determining the purity of non-volatile organic compounds like fluoroindolines. Reverse-phase HPLC (RP-HPLC) is typically employed, where the separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. nih.gov A gradient elution, often using a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) with additives such as trifluoroacetic acid (TFA), allows for the efficient separation of compounds with varying polarities. The purity is determined by integrating the area of the product peak relative to the total area of all peaks detected, typically by a UV detector set to a wavelength where the compound absorbs strongly. For final compounds, purity levels of ≥95% are commonly required. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly useful for analyzing volatile impurities. jst.go.jp The sample is vaporized and separated based on its boiling point and interactions with the GC column. The separated components are then ionized and detected by the mass spectrometer, allowing for their identification and quantification. This method is highly effective for detecting trace amounts of residual solvents or volatile byproducts from the synthesis. nih.gov

Table 2: Typical Chromatographic Methods for Fluoroindoline Analysis

| Technique | Typical Conditions | Application |

|---|---|---|

| HPLC | Column: C18 reverse-phase Mobile Phase: Gradient of water/acetonitrile with 0.1% TFA Detector: UV/Diode Array Detector (DAD) | Primary method for purity assessment of the final product. |

| GC-MS | Ionization: Electron Ionization (EI) Detector: Mass Spectrometer | Quantification of volatile impurities and byproducts. jst.go.jp |

Advanced Characterization Techniques in Fluoroindoline Research

Beyond the standard suite of spectroscopic and chromatographic methods, several advanced techniques can provide deeper structural and physicochemical insights.

X-ray Crystallography: This is the gold standard for unambiguous, three-dimensional structural determination. It requires the formation of a single, high-quality crystal of the compound. The diffraction pattern of X-rays passing through the crystal allows for the precise calculation of bond lengths, bond angles, and stereochemistry. Hirshfeld analysis can also be applied to study intermolecular interactions within the crystal lattice. iucr.org While obtaining suitable crystals can be a challenge, the resulting data is definitive.

Computational Modeling: Techniques like Density Functional Theory (DFT) are increasingly used to complement experimental data. DFT calculations can predict NMR and IR spectra, which can then be compared with experimental results to confirm structural assignments, especially in cases of complex isomerism. This synergy between computational and experimental data provides a higher level of confidence in the structural elucidation.

Thermal Analysis: Methods such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability, melting point, and decomposition profile of a compound. arabjchem.org This information is valuable for understanding the material's physical properties and stability under various conditions.

Table 3: Advanced Characterization Techniques

| Technique | Information Provided | Relevance |

|---|---|---|

| X-ray Crystallography | Definitive 3D molecular structure, bond lengths, and angles. iucr.org | Absolute structural confirmation. |

| DFT Calculations | Predicted spectroscopic data (NMR, IR), electronic properties. | Aids in spectral assignment and resolves structural ambiguities. |

| Thermal Analysis (TGA/DSC) | Melting point, thermal stability, decomposition temperature. arabjchem.org | Characterization of physicochemical properties. |

Future Directions and Emerging Research Avenues

Catalyst Development for Efficient Fluoroindoline Synthesis

The synthesis of indolines, including fluorinated variants, is a central theme in organic chemistry. While traditional methods exist, the development of more efficient, selective, and versatile catalytic systems is a primary research focus. Modern catalysis offers pathways to complex indoline (B122111) structures under milder conditions and with greater control.

Recent advancements have seen the rise of dual catalytic systems, such as nickel/photoredox catalysis, which enables the one-step synthesis of indolines from iodoacetanilides and alkenes with high regioselectivity for 3-substituted products. nih.gov This method leverages multiple oxidation states of nickel (Ni(0/I/II/III)) to facilitate challenging C-N bond formations. nih.gov Similarly, palladium-catalyzed intramolecular C-H amination and copper-catalyzed reactions have demonstrated effectiveness in creating substituted indolines. organic-chemistry.org A significant challenge remains in the enantioselective synthesis of chiral indolines. mdpi.com Organocatalytic and transition-metal strategies, including those using iridium and rhodium catalysts, are being explored to produce N-alkylated and C3-substituted chiral indoles and indolines with high enantiomeric excess. mdpi.comsci-hub.se

Future efforts will likely concentrate on developing catalysts that are not only highly efficient and selective but also cost-effective and environmentally benign. The goal is to create a robust toolbox of catalysts that can be applied to a wide range of substrates, including those with the specific substitution pattern of 5-Fluoroindolin-7-amine, to generate diverse libraries of compounds for screening.

Table 1: Selected Catalytic Methods for Indoline Synthesis

| Catalyst System | Reaction Type | Key Features | Reference(s) |

|---|---|---|---|

| Nickel/Photoredox | Annulation of 2-iodoanilines and alkenes | High regioselectivity for 3-substituted indolines; overcomes challenging C-N reductive elimination. | nih.gov |

| Palladium(II) | Intramolecular C-H Amination | Tolerates a wide range of functional groups; uses various oxidants. | organic-chemistry.org |

| Copper(II) | [3+2] Cycloaddition | Synthesizes densely substituted indolines with high enantioselectivity. | sci-hub.se |

| Iridium(I) NHC Complex | Intramolecular Allylic Amination | Provides N-selective products with high yields and excellent enantioselectivity. | mdpi.com |

| Lanthanide/B(C6F5)3 | Hydroboration Reduction | Reduces indoles to indolines; suitable for large-scale synthesis. | organic-chemistry.org |

Chemo- and Regioselective Functionalization Strategies of Fluoroindolines

Once the fluoroindoline core is synthesized, its further functionalization is crucial for tuning its properties. Achieving chemo- and regioselectivity—the ability to modify a specific atom or position on the molecule without affecting other reactive sites—is a significant synthetic challenge. The indole (B1671886) nucleus has multiple potential reaction sites, and controlling reactivity, especially on the six-membered benzene (B151609) ring, is difficult due to the high nucleophilicity of the five-membered pyrrole (B145914) moiety. mdpi.com

Researchers are developing strategies to direct reactions to specific C-H bonds. One approach involves the use of directing groups, which chelate to a metal catalyst and position it near a specific C-H bond, thereby activating it for functionalization. mdpi.com This has been successfully used for C4-olefination of tryptophan derivatives. mdpi.com Another strategy relies on the intrinsic electronic properties of the substrate and the catalyst. For instance, BF3·Et2O has been used to catalyze regioselective C-H insertion reactions on indole derivatives. rsc.org

For a molecule like this compound, future research will aim to develop methods for selective functionalization at positions C2, C3, C4, and C6. This could involve frustrated radical pairs for aliphatic C-H functionalization or novel catalytic systems that can override the natural reactivity of the indoline ring. nih.gov The ability to selectively install different functional groups will be paramount for creating derivatives with tailored biological activities or material properties.

Exploration of Novel Bioactive Fluoroindoline Derivatives

The incorporation of fluorine into heterocyclic compounds is a well-established strategy in drug discovery to improve pharmacological profiles. chemimpex.com Fluoroindole and fluoroindoline derivatives have demonstrated a wide range of biological activities, making them promising candidates for new therapeutic agents. rsc.orgrsc.org

Research has uncovered potent bioactivity in various fluorinated indole structures:

Anticancer Activity: 4-fluoroindoline (B1316176) derivatives have shown potent inhibitory activity against the PERK enzyme, with IC50 values in the nanomolar range. rsc.org Other 5-fluoroindole (B109304) derivatives have been investigated as inhibitors of human apurinic/apyrimidinic endonuclease 1 (APE1) and as microtubule-targeting agents for colorectal cancer. rsc.org

Antiviral Activity: 5-fluoroindole-thiosemicarbazide derivatives have displayed significant activity against Coxsackie B4 virus. rsc.org Furthermore, N-1 substituted 6-fluoroindole (B127801) derivatives have shown potent anti-HIV activity. nih.gov

Enzyme Inhibition: A series of 3-(aminoalkyl)-5-fluoroindoles were designed as inhibitors of myeloperoxidase (MPO), an enzyme implicated in inflammatory diseases. ulb.ac.be Additionally, 5-fluoro-2-oxindole derivatives have been identified as potential α-glucosidase inhibitors for diabetes management. nih.gov

Antimicrobial and Other Activities: Hybrid molecules incorporating 5-fluoroindoline-2,3-dione have been synthesized and evaluated for antimicrobial properties. researchgate.netnih.gov Other derivatives have been studied for their lipid-lowering effects and antioxidant properties. tandfonline.comnih.gov

Future work will focus on synthesizing and screening new derivatives of this compound to explore its full therapeutic potential. By systematically modifying the core structure, researchers aim to identify novel compounds with enhanced potency and selectivity against various biological targets.

Table 2: Bioactivity of Selected Fluoroindole/Fluoroindoline Derivatives

| Derivative Class | Biological Target/Activity | Potency (IC50/EC50) | Reference(s) |

|---|---|---|---|

| 4-Fluoroindoline derivatives | PERK enzyme inhibition | 0.5 - 2.5 nM | rsc.org |

| 5-Fluoroindole-2-carboxylic acid | APE1 inhibition | 10 µM | rsc.org |

| 3-(Aminoalkyl)-5-fluoroindoles | Myeloperoxidase (MPO) inhibition | 0.008 - 0.35 µM | ulb.ac.be |

| 6-Fluoroindole derivative | Anti-HIV | EC50 = 90 nM | nih.gov |

| 5-Fluoroindole-thiosemicarbazides | Antiviral (Coxsackie B4) | EC50 = 0.4 - 2.1 µg/mL | rsc.org |

| 5-Fluoroindole carboxamides | Lipid-lowering activity | Significant reduction in triglycerides | tandfonline.com |

Integration of Artificial Intelligence and Machine Learning in Fluoroindoline Research

In the context of fluoroindoline research, AI and ML can be applied in several key areas:

Synthesis Planning: AI algorithms can analyze the chemical literature to propose the most efficient and cost-effective synthetic pathways for novel fluoroindoline derivatives. numberanalytics.comrsc.org

Property Prediction: Machine learning models can be trained to predict the biological activity, reactivity, stability, and other physicochemical properties of virtual fluoroindoline compounds, allowing researchers to prioritize the synthesis of the most promising candidates. numberanalytics.comnumberanalytics.com

Reaction Optimization: AI can be used to optimize reaction conditions (e.g., catalyst, solvent, temperature) to maximize yields and minimize byproducts, accelerating the development of new synthetic methods. researchgate.net

Sustainable Synthesis and Application Development of Fluoroindoline Compounds

In line with the principles of green chemistry, a growing area of research is the development of sustainable methods for synthesizing and using fluoroindoline compounds. This involves minimizing waste, reducing the use of hazardous substances, and improving energy efficiency.

Key strategies for sustainable synthesis include:

Microwave-Assisted Synthesis: Using microwave irradiation can dramatically shorten reaction times, often leading to higher yields and cleaner reactions compared to conventional heating. This has been applied to the synthesis of fluorinated indole derivatives using copper catalysts. tandfonline.comresearchgate.net

Photocatalysis: Visible-light photocatalysis offers a metal-free and environmentally friendly approach to radical generation and cyclization reactions for preparing substituted indolines. acs.org

Flow Chemistry: Performing reactions in continuous flow systems can improve efficiency, safety, and scalability while reducing waste. numberanalytics.com

Chemo-enzymatic Cascades: Combining highly selective enzymatic reactions with versatile chemical catalysis in water can provide sustainable routes to valuable building blocks. nih.gov

Future research will continue to explore these and other green methodologies for the synthesis of this compound and its derivatives. The development of sustainable applications, such as in agrochemicals or materials science, also represents an important avenue for future investigation. chemimpex.com

Q & A

Q. Critical Factors :

- Regioselectivity : Fluorine’s position is influenced by directing groups (e.g., methyl or methoxy substituents) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to isolate pure products .

Table 1 : Example Synthesis Protocol

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Fluorination | Selectfluor™, DCM, 25°C, 12h | 65 | 95% |

| Reduction | H₂, Pd/C, EtOH, 50°C | 80 | 98% |

Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Identify fluorine-induced deshielding in aromatic protons (δ 6.8–7.2 ppm) and amine protons (δ 2.5–3.5 ppm) .

- Mass Spectrometry (MS) : ESI-MS or HRMS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 166.07) .

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA) for purity assessment .

- UV/Vis : λmax ~280 nm (aromatic π→π* transitions) .

Methodological Tip : Use deuterated DMSO for NMR to stabilize amine protons and reduce exchange broadening .

Advanced: How can researchers optimize the regioselective introduction of fluorine in the indoline scaffold?

Answer:

Regioselective fluorination is critical for bioactivity. Strategies include:

- Directing Groups : Install electron-donating groups (e.g., -NH₂, -OCH₃) at specific positions to guide fluorination .

- Metal-Mediated Reactions : Palladium-catalyzed C–H activation for late-stage fluorination .

- Computational Modeling : DFT calculations to predict reactive sites and transition states .

Case Study : In 7-Fluoro-4-iodo-1H-indazol-3-amine, iodine acts as a directing group, enabling precise fluorination at position 7 .

Advanced: What strategies resolve contradictions between in vitro and in vivo bioactivity data for this compound derivatives?

Answer:

Discrepancies often arise from:

- Metabolic Instability : Use LC-MS/MS to identify metabolites and modify labile groups (e.g., methylamine to tertiary amines) .

- Poor Solubility : Adjust formulation (e.g., PEG-based carriers) or introduce polar substituents (-OH, -COOH) .

- Off-Target Effects : Perform kinome-wide screening to identify unintended interactions .

Data Reconciliation : Compare IC₅₀ values across assays (e.g., MAO-A inhibition vs. cellular uptake efficiency) .

Basic: What in vitro assays evaluate the biological activity of this compound?

Answer:

- Enzyme Inhibition : MAO-A/MAO-B fluorometric assays using kynuramine as a substrate .

- Receptor Binding : Radioligand displacement assays (e.g., 5-HT₂A or NMDA receptors) .

- Cytotoxicity : MTT assay in cancer cell lines (e.g., HepG2, MCF-7) .

Controls : Include positive controls (e.g., clorgyline for MAO-A) and vehicle-only blanks .

Advanced: How to design a structure-activity relationship (SAR) study for this compound?

Answer:

Systematic Substitution : Synthesize derivatives with modifications at positions 5 (F), 7 (NH₂), and the indoline core.

Computational Modeling : Dock compounds into target proteins (e.g., MAO-A) using AutoDock Vina to predict binding affinities .

Pharmacophore Mapping : Identify critical functional groups (e.g., amine for hydrogen bonding, fluorine for lipophilicity) .

Table 2 : SAR Data Example

| Derivative | R Group | MAO-A IC₅₀ (nM) | LogP |

|---|---|---|---|

| Parent | -H | 150 | 2.1 |

| 5-Fluoro | -F | 85 | 2.5 |

| 7-NO₂ | -NO₂ | >1000 | 1.8 |

Advanced: What analytical techniques address batch-to-batch variability in this compound synthesis?

Answer:

- Quality Control (QC) :

- Stability Studies : Accelerated degradation under heat/humidity (40°C/75% RH) to assess shelf life .

Basic: What are the safety and handling protocols for this compound in laboratory settings?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.